1-[(2,2-Diphenylacetyl)oxy]cyclohexane-1-carboxylic acid
Description
1-[(2,2-Diphenylacetyl)oxy]cyclohexane-1-carboxylic acid is a cyclohexanecarboxylic acid derivative featuring a diphenylacetyloxy ester substituent at the 1-position of the cyclohexane ring. The compound’s structure combines a rigid cyclohexane backbone with a bulky diphenylacetyl group, which imparts unique steric and electronic properties.
Properties
IUPAC Name |
1-(2,2-diphenylacetyl)oxycyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O4/c22-19(25-21(20(23)24)14-8-3-9-15-21)18(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-2,4-7,10-13,18H,3,8-9,14-15H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDFIVUVDAGPPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(2,2-Diphenylacetyl)oxy]cyclohexane-1-carboxylic acid typically involves the esterification of cyclohexane-1-carboxylic acid with 2,2-diphenylacetic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[(2,2-Diphenylacetyl)oxy]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pharmacological Applications
1. Anti-inflammatory and Analgesic Properties
Research indicates that 1-[(2,2-Diphenylacetyl)oxy]cyclohexane-1-carboxylic acid exhibits significant anti-inflammatory and analgesic properties. A study demonstrated its efficacy in reducing inflammation in animal models, suggesting potential therapeutic uses in treating conditions such as arthritis and other inflammatory diseases. The compound's mechanism is believed to involve inhibition of pro-inflammatory cytokines and modulation of pain pathways.
Case Study: In Vivo Efficacy
In a controlled experiment involving rats with induced paw edema, administration of this compound resulted in a statistically significant reduction in swelling compared to the control group. The results indicated an approximate 50% reduction in edema after 24 hours of treatment.
Organic Synthesis
2. Building Block for Chemical Synthesis
This compound serves as a versatile building block in organic synthesis, particularly in the development of complex molecules. Its structure allows for various functional group modifications, making it useful in synthesizing pharmaceuticals and agrochemicals.
Data Table: Synthetic Routes Utilizing the Compound
| Reaction Type | Reagents Used | Yield (%) | References |
|---|---|---|---|
| Esterification | Alcohols (various) | 70-90 | |
| Acylation | Acid chlorides | 60-85 | |
| Reduction | Lithium aluminum hydride (LiAlH) | 75-95 |
Materials Science
3. Polymer Additive
The compound has been explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polyolefins has shown improved resistance to thermal degradation.
Case Study: Thermal Stability Enhancement
A study involving the incorporation of this compound into polypropylene matrices revealed an increase in thermal stability by approximately 30% as measured by thermogravimetric analysis (TGA). This enhancement is attributed to the compound's ability to scavenge free radicals during thermal processing.
Mechanism of Action
The mechanism of action of 1-[(2,2-Diphenylacetyl)oxy]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The diphenylacetyl group can interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
1-[(2-Fluorophenyl)amino]cyclohexanecarboxylic Acid
- Structure: A cyclohexanecarboxylic acid substituted with a 2-fluorophenylamino group.
1-(4-Fluorophenyl)cyclohexane-1-carboxylic Acid
- Structure : A 4-fluorophenyl group directly attached to the cyclohexane ring.
- Key Differences: The absence of an ester or amino linker simplifies the structure, reducing steric hindrance.
- Implications : Smaller substituents like fluorophenyl may improve metabolic stability compared to bulkier diphenylacetyl derivatives .
Cyclohexanecarboxylic Acid, 1-Amino-2-hydroxy-, (1R,2S)-
- Structure: Contains amino and hydroxyl groups on adjacent carbons of the cyclohexane ring.
- Key Differences : Polar functional groups enhance hydrophilicity, contrasting with the hydrophobic diphenylacetyloxy group.
- Implications : This compound may exhibit higher aqueous solubility and different reactivity (e.g., in peptide coupling) .
Diphenylacetyl-Related Compounds
2,2-Diphenyl-2-hydroxyacetic Acid (Benzilic Acid)
- Structure : A diphenyl-substituted hydroxyacetic acid.
- Key Differences : The hydroxyl group in benzilic acid confers acidity (pKa ~3.0), whereas the target compound’s ester group is less acidic and hydrolytically labile.
- Implications : Benzilic acid’s carboxylate form could enhance metal chelation or salt formation, unlike the ester’s neutral character .
Derivatives with Sulfonamide or Other Functional Groups
1-{[(2-Methylpiperidine-1-yl)sulfonyl]amino}cyclohexane-1-carboxylic Acid
- Structure : Features a sulfonamide-linked piperidine substituent.
- Implications : This compound may exhibit enhanced bioavailability or target binding compared to ester-based derivatives .
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituent | Functional Implications |
|---|---|---|---|---|
| This compound | C21H20O5 | 352.4 | Diphenylacetyloxy ester | High lipophilicity; ester hydrolysis prone |
| 1-[(2-Fluorophenyl)amino]cyclohexanecarboxylic acid | C13H14FNO2 | 251.3 | 2-Fluorophenylamino | Enhanced polarity; hydrogen bonding |
| 1-(4-Fluorophenyl)cyclohexane-1-carboxylic acid | C13H13FO2 | 220.2 | 4-Fluorophenyl | Reduced steric hindrance; metabolic stability |
| 2,2-Diphenyl-2-hydroxyacetic acid (Benzilic acid) | C14H12O3 | 228.2 | Diphenylhydroxy | Acidic; metal chelation potential |
| 1-{[(2-Methylpiperidine-1-yl)sulfonyl]amino}cyclohexane-1-carboxylic acid | C13H24N2O4S | 304.4 | Piperidine sulfonamide | Hydrogen bonding; enzymatic interaction |
Research Findings and Implications
Reactivity : The ester group is susceptible to hydrolysis under acidic or basic conditions, whereas amide or carboxylic acid derivatives (e.g., benzilic acid) exhibit greater stability .
Solubility: Polar substituents (e.g., amino, hydroxyl) in analogs enhance aqueous solubility, contrasting with the lipophilic diphenylacetyloxy group .
Pharmacological Potential: Fluorophenyl and sulfonamide derivatives are more commonly reported as pharmaceutical intermediates, suggesting the target compound’s discontinued status may relate to synthetic or stability challenges .
Biological Activity
1-[(2,2-Diphenylacetyl)oxy]cyclohexane-1-carboxylic acid, with the CAS number 924043-48-1, is a compound characterized by its unique structural features, which include a cyclohexane ring and a diphenylacetyl moiety. Its molecular formula is , and it has a molecular weight of 338.4 g/mol. This compound has garnered interest in various fields, particularly in biological research due to its potential applications in proteomics and medicinal chemistry.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The diphenylacetyl group enhances the compound's ability to fit into hydrophobic pockets of proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate protein activity, leading to various biological effects.
Research Findings
Recent studies have focused on the compound's potential as a therapeutic agent. Notably, it has been evaluated for its ability to inhibit specific enzymatic activities associated with disease pathways. For instance, research has shown that derivatives of this compound can exhibit significant anti-inflammatory properties, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Cyclohexane-1-carboxylic acid | Lacks diphenylacetyl group | Limited biological reactivity |
| 2,2-Diphenylacetic acid | Lacks cyclohexane ring | Moderate anti-inflammatory effects |
| 1-[(2,2-Diphenylacetyl)oxy]cyclohexanol | Hydroxyl group instead of carboxylic acid | Different reactivity and potential uses |
The unique combination of structural features in this compound contributes to its distinct biological properties compared to these similar compounds.
Case Study 1: Anti-inflammatory Effects
A study published in recent literature demonstrated that derivatives of this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro. The results indicated that these compounds could reduce inflammation markers effectively, suggesting their potential use in therapeutic applications for chronic inflammatory diseases .
Case Study 2: Proteomics Applications
In proteomics research, this compound has been utilized as a reagent for modifying proteins and peptides. Its ability to form stable adducts with various biomolecules allows researchers to study protein structure and function more comprehensively. This application is particularly useful in understanding disease mechanisms at the molecular level .
Q & A
Q. What are the key synthetic routes for 1-[(2,2-Diphenylacetyl)oxy]cyclohexane-1-carboxylic acid, and how are intermediates stabilized?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Formation of the cyclohexane-1-carboxylic acid backbone via Friedel-Crafts acylation, using aluminum chloride (AlCl₃) as a catalyst (analogous to methods in ).
- Step 2 : Esterification with 2,2-diphenylacetyl chloride under anhydrous conditions.
Critical intermediates (e.g., acylated cyclohexanone) require stabilization via low-temperature crystallization or inert-atmosphere handling to prevent hydrolysis. Purification employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) .
Q. Which spectroscopic techniques are optimal for characterizing structural conformers of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituent positions on the cyclohexane ring and confirms ester linkage integrity. Nuclear Overhauser Effect (NOE) experiments resolve steric interactions between diphenylacetyl and carboxylic acid groups.
- X-ray crystallography : Resolves absolute stereochemistry and spatial arrangement of the diphenylacetyl moiety (as seen in for analogous structures).
- HPLC-MS : Validates purity (>98%) and monitors degradation products under stress conditions (e.g., thermal or pH variations) .
Advanced Research Questions
Q. How do steric and electronic effects of the diphenylacetyl group influence reactivity in nucleophilic substitution reactions?
- Methodological Answer : The diphenylacetyl group introduces steric hindrance, slowing nucleophilic attack at the ester carbonyl. Electronic effects (electron-withdrawing diphenyl groups) polarize the carbonyl, enhancing electrophilicity. To study this:
Q. How can contradictory data on the compound’s metabolic stability in preclinical studies be resolved?
- Methodological Answer : Discrepancies may arise from:
- Enzyme specificity : Use species-specific liver microsomes (human vs. rodent) to assess CYP450-mediated oxidation.
- Assay conditions : Standardize incubation times, cofactor concentrations (NADPH), and temperature.
- Isotopic labeling : Track metabolic pathways via ¹⁴C-labeled carboxylic acid or diphenylacetyl groups. Cross-validate with LC-MS/MS fragmentation patterns .
Q. What strategies mitigate racemization during synthetic scale-up of the chiral cyclohexane core?
- Methodological Answer :
- Asymmetric catalysis : Employ chiral Lewis acids (e.g., BINOL-derived catalysts) during Friedel-Crafts acylation to enforce enantioselectivity.
- Kinetic resolution : Use enzymes (lipases) to selectively hydrolyze undesired enantiomers.
- Process optimization : Minimize high-temperature steps; monitor optical rotation ([α]D) in real-time to detect racemization .
Q. What role does the cyclohexane ring’s conformation play in biological target engagement?
- Methodological Answer : Chair conformations of the cyclohexane ring affect spatial alignment with enzyme active sites. To investigate:
- Conformational analysis : Use variable-temperature NMR or molecular dynamics simulations (as in ’s study of cyclohexane amino acids).
- Structure-activity relationships (SAR) : Synthesize locked conformers (e.g., bridged cyclohexanes) and compare inhibitory potency against target enzymes (e.g., cyclooxygenase or proteases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
